CYP2B6 Inhibition Potency: Cedrol (Ki 0.9 μM) is 1.8-Fold More Potent than β-Cedrene (Ki 1.6 μM) in Human Liver Microsomes
In a direct head-to-head comparison using human liver microsomes, (+)-cedrol inhibited CYP2B6-mediated bupropion hydroxylase with a Ki of 0.9 μM, representing 1.8-fold greater potency than β-cedrene (Ki = 1.6 μM). Thujopsene was marginally more potent (Ki = 0.8 μM), but its concurrent mechanism-based inhibition of CYP2C8, CYP2C9, and CYP2C19 introduces broader CYP liabilities absent from cedrol [1]. Cedrol, β-cedrene, and thujopsene at 100 μM negligibly inhibited CYP1A2, CYP2A6, and CYP2D6, demonstrating isoform selectivity across the three analogs [1]. The reference selective CYP2B6 inhibitor thioTEPA exhibited a Ki of 2.9 μM, confirming that all three cedarwood sesquiterpenes exceed the potency of a benchmark pharmacological tool compound for this isoform [1].
| Evidence Dimension | CYP2B6 competitive inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.9 μM |
| Comparator Or Baseline | β-Cedrene: Ki = 1.6 μM; Thujopsene: Ki = 0.8 μM; ThioTEPA (reference inhibitor): Ki = 2.9 μM |
| Quantified Difference | Cedrol is 1.8-fold more potent than β-cedrene; 2.9-fold more potent than thioTEPA; thujopsene is 1.1-fold more potent than cedrol but carries mechanism-based CYP2C inhibition liability |
| Conditions | Human liver microsomes, bupropion hydroxylase assay, competitive inhibition model |
Why This Matters
For drug-drug interaction studies requiring selective CYP2B6 inhibition without confounding CYP2C family mechanism-based inactivation, (+)-cedrol offers a cleaner pharmacological profile than thujopsene and superior potency to β-cedrene, directly guiding compound selection for in vitro DDI panels.
- [1] Jeong HU, Kwon SS, Kong TY, Kim JH, Lee HS. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes. J Toxicol Environ Health A. 2014;77(22-24):1522-32. doi:10.1080/15287394.2014.955906. View Source
